Increased Lipophilicity (XLogP3 = 1.5) vs. Unsubstituted Benzoylpiperazine (XLogP3 = -0.1)
The target compound exhibits a computed XLogP3 value of 1.5, compared to -0.1 for 1-benzoylpiperazine [1]. This 1.6-log unit increase in lipophilicity directly impacts membrane permeability and distribution coefficient, which are critical parameters in early-stage drug candidate profiling.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1-Benzoylpiperazine: -0.1 |
| Quantified Difference | ΔXLogP3 = +1.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity often correlates with enhanced passive membrane permeability, a key consideration for oral bioavailability and CNS penetration in drug development programs.
- [1] PubChem. 1-(4-Chloro-2-fluorobenzoyl)piperazine (Compound Summary). PubChem CID 16769710. View Source
